molecular formula C9H12O4S B13614926 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid

5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid

Cat. No.: B13614926
M. Wt: 216.26 g/mol
InChI Key: MYAGUCACVBOINR-UHFFFAOYSA-N
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Description

5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxylic acid group and a thioether side chain containing a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 3-hydroxypropylthiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution on the furan ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 5-(((3-Oxopropyl)thio)methyl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furan-2-carboxylic acid: Similar structure but lacks the thioether linkage.

    5-(3-Hydroxyphenyl)furan-2-carboxylic acid: Contains a phenyl group instead of a hydroxypropyl group.

    5-Methyl-2-furancarboxylic acid: Contains a methyl group instead of a hydroxypropylthio group.

Uniqueness

5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxypropyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(3-hydroxypropylsulfanylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O4S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3,10H,1,4-6H2,(H,11,12)

InChI Key

MYAGUCACVBOINR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSCCCO

Origin of Product

United States

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